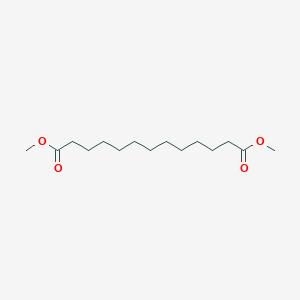

Methyl brassylate

Description

Properties

IUPAC Name |

dimethyl tridecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-18-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)19-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSBQOYADFGDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061717 | |

| Record name | Dimethyl tridecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1472-87-3 | |

| Record name | Dimethyl brassylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1472-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl brassylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanedioic acid, 1,13-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl tridecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl tridecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL BRASSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIW8EWM34G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl Brassylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Brassylate, systematically known as Dimethyl tridecanedioate and also referred to as Dithis compound, is the dimethyl ester of tridecanedioic acid (brassylic acid). With the chemical formula C₁₅H₂₈O₄, this compound finds applications in various industries, including cosmetics as an emollient and skin conditioning agent.[1] A thorough understanding of its physicochemical properties is paramount for its effective formulation, quality control, and exploration of new applications in research and development. This guide provides a detailed overview of the core physicochemical characteristics of this compound, complete with experimental protocols and a schematic for its synthesis.

Physicochemical Properties

The key physicochemical properties of this compound have been compiled from various sources and are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | References |

| Molecular Formula | C₁₅H₂₈O₄ | [2][3][4] | |

| Molecular Weight | 272.38 | g/mol | [2][4][5][6] |

| CAS Number | 1472-87-3 | [2] | |

| Appearance | Powder | [1][7] | |

| Melting Point | 35 - 37 | °C | [3][6][7][8][9] |

| 36 | °C | [1][5][10][11] | |

| Boiling Point | 326 - 328 | °C (at 760 mmHg) | [6][8] |

| 327 | °C (at 760 mmHg) | [3][7] | |

| 331.9 | °C (at 760 mmHg) | [5][10][11] | |

| Density | 0.962 | g/cm³ | [1][3][7] |

| ~0.9913 | g/cm³ | [6] | |

| Water Solubility | 1.340 | mg/L (at 25 °C, est.) | [5][10] |

| Vapor Pressure | 2.81E-04 | mmHg | [5] |

| 0.000208 | mmHg (at 25°C) | [1] | |

| LogP (Octanol-Water Partition Coefficient) | 4.820 | [5] | |

| 4.6 | [2] | ||

| 4.430 | (est.) | [10] | |

| Refractive Index | ~1.4341 | [6] | |

| 1.443 | [1][7] | ||

| Flash Point | >110 | °C | [10] |

| >230 | °F | [1][6] |

Synthesis Workflow

This compound is synthesized via the Fischer esterification of brassylic acid with methanol, catalyzed by an acid. The following diagram illustrates the general workflow for this reaction.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. scribd.com [scribd.com]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. US4525251A - Process for producing dimethyl esters of higher dibasic acid - Google Patents [patents.google.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

Solubility of Dimethyl Tridecanedioate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl tridecanedioate. Due to a notable absence of quantitative solubility data in peer-reviewed literature, this document focuses on its physicochemical properties, predicted solubility behavior, and detailed experimental protocols for determining its solubility in various organic solvents.

Physicochemical Properties of Dimethyl Tridecanedioate

A summary of the known physical and chemical properties of dimethyl tridecanedioate is presented in Table 1. These properties are crucial for understanding its behavior in solution and for designing appropriate experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₈O₄ | [1][2] |

| Molecular Weight | 272.38 g/mol | [1][2][3] |

| Melting Point | 35-37 °C | [1][3] |

| Boiling Point | 326-328 °C | [1] |

| Water Solubility | 1.340 mg/L | [3] |

| log P (octanol-water) | 4.820 | [3] |

| CAS Number | 1472-87-3 | [2][4] |

Predicted Solubility in Organic Solvents

Dimethyl tridecanedioate is a long-chain aliphatic diester. Its molecular structure, characterized by a long, nonpolar hydrocarbon chain and two polar ester groups, dictates its solubility in various organic solvents.

-

High Solubility in Nonpolar and Moderately Polar Solvents: Due to the dominant nonpolar nature of the C₁₁ alkyl chain, high solubility is expected in nonpolar solvents such as hexane, toluene, and chloroform. The principle of "like dissolves like" suggests that the van der Waals forces between the solute and these solvents will be significant. Moderately polar solvents like diethyl ether and ethyl acetate (B1210297) are also expected to be effective solvents due to their ability to interact with the ester functional groups.

-

Moderate to Low Solubility in Polar Protic Solvents: Polar protic solvents, such as methanol (B129727) and ethanol, are capable of hydrogen bonding. While the ester groups of dimethyl tridecanedioate can act as hydrogen bond acceptors, the long nonpolar chain will limit its solubility in these solvents.

-

Low Solubility in Polar Aprotic Solvents: Polar aprotic solvents like acetone (B3395972) and acetonitrile (B52724) are less likely to be effective solvents compared to nonpolar and moderately polar options, as the dominant interactions would be dipole-dipole, which may not be strong enough to overcome the crystal lattice energy of the solid solute and disrupt the solvent-solvent interactions.

Experimental Protocols for Solubility Determination

The following are established and reliable methods for experimentally determining the solubility of a solid compound like dimethyl tridecanedioate in organic solvents.

Static Equilibrium (Shake-Flask) Method

This is a conventional and widely used method for determining equilibrium solubility.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Glass vials or flasks with screw caps

-

Analytical balance

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

-

Add an excess amount of dimethyl tridecanedioate to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies should be conducted to determine the time to reach equilibrium.

-

After equilibration, allow the solution to stand undisturbed at the constant temperature to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of dimethyl tridecanedioate in the diluted sample using a validated HPLC or GC method.

-

Calculate the original solubility from the measured concentration and the dilution factor.

Dynamic (Polythermal) Method

This method involves monitoring the dissolution of the solute as a function of temperature.

Principle: A mixture of known composition (solute and solvent) is heated slowly until all the solid dissolves. The temperature at which complete dissolution occurs is the saturation temperature for that specific concentration.

Apparatus:

-

Jacketed glass vessel with a stirrer

-

Circulating water bath for temperature control

-

Calibrated thermometer or temperature probe

-

A device to detect the point of complete dissolution (e.g., a laser beam and a photodetector, or visual observation).

Procedure:

-

Accurately weigh a known amount of dimethyl tridecanedioate and the organic solvent into the glass vessel.

-

Heat the mixture slowly and at a constant rate while stirring continuously.

-

Monitor the solution for the disappearance of the last solid particles. The temperature at which the solution becomes clear is recorded as the solubility temperature for that composition.

-

Repeat the measurement with different compositions to obtain a solubility curve over a range of temperatures.

Experimental Workflow

The logical flow of determining the solubility of dimethyl tridecanedioate can be visualized as follows.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Properties of Common Organic Solvents

For researchers planning to conduct solubility studies, the properties of the selected solvents are of paramount importance. Table 2 provides a list of common organic solvents and their relevant physical properties.

| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity Index |

| Hexane | C₆H₁₄ | 69 | 0.659 | 0.1 |

| Toluene | C₇H₈ | 111 | 0.867 | 2.4 |

| Chloroform | CHCl₃ | 61.2 | 1.498 | 4.1 |

| Diethyl Ether | (C₂H₅)₂O | 34.6 | 0.713 | 2.8 |

| Ethyl Acetate | C₄H₈O₂ | 77.1 | 0.902 | 4.4 |

| Acetone | C₃H₆O | 56 | 0.791 | 5.1 |

| Ethanol | C₂H₅OH | 78.4 | 0.789 | 4.3 |

| Methanol | CH₃OH | 64.7 | 0.792 | 5.1 |

| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 5.8 |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.326 | 3.1 |

This guide provides a foundational understanding of the solubility of dimethyl tridecanedioate and a practical framework for its experimental determination. The lack of published quantitative data underscores the need for further research in this area to support its application in various scientific and industrial fields.

References

Spectroscopic Analysis of Dimethyl Brassylate: A Technical Guide

Introduction: This technical guide provides an in-depth overview of the spectroscopic data for Dimethyl Brassylate (CAS 1472-87-3), also known as dimethyl tridecanedioate. The term "this compound" can be ambiguous; this document focuses on the dimethyl ester derivative of brassylic acid (tridecanedioic acid), a compound of interest in various chemical research and development sectors. This guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics. The molecular formula for Dithis compound is C₁₅H₂₈O₄, with a molecular weight of 272.38 g/mol .[1]

Spectroscopic Data Summary

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Dithis compound. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

¹H NMR Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.67 | s | 6H | 2 x -OCH₃ |

| 2.30 | t | 4H | 2 x -CH₂-C=O |

| 1.63 | p | 4H | 2 x -CH₂-CH₂-C=O |

| 1.25 | m | 14H | 7 x -CH₂- (internal) |

¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| 174.3 | C=O (Ester Carbonyl) |

| 51.4 | -OCH₃ |

| 34.1 | -CH₂-C=O |

| 29.5 - 29.1 | Internal -CH₂- groups |

| 24.9 | -CH₂-CH₂-C=O |

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is particularly useful for identifying functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H stretch (alkane) |

| ~2855 | Strong | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1465 | Medium | C-H bend (methylene) |

| ~1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum for Dithis compound would show a molecular ion peak and various fragment ions.

| m/z | Relative Intensity | Assignment |

| 272 | Moderate | [M]⁺ (Molecular Ion) |

| 241 | High | [M - OCH₃]⁺ |

| 239 | Low | [M - H₂O - CH₃]⁺ |

| 149 | Low | [C₇H₅O₃]⁺ (Phthalic anhydride-like fragment, common background) |

| 87 | High | [CH₃OOC(CH₂)₂]⁺ |

| 74 | Very High (Base Peak) | [CH₃OOCCH₂]⁺ (McLafferty rearrangement product) |

| 59 | High | [COOCH₃]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: A small amount of Dithis compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.[2] A small quantity of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Data Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse ¹H NMR experiment is performed.

-

Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

A proton-decoupled ¹³C NMR experiment is typically run to simplify the spectrum to single lines for each unique carbon atom.[4][5]

-

A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands).[6]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[7]

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.[2]

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample like Dithis compound, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., acetone (B3395972) or methylene (B1212753) chloride), applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[8] Alternatively, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[9][10]

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.[11]

-

The prepared sample is placed in the spectrometer's sample compartment.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[12]

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate a transmittance or absorbance spectrum.[11] The positions of the absorption bands are then identified.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of Dithis compound is prepared in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. Electron Impact (EI) is a common method for volatile, thermally stable compounds.[13][14]

-

Data Acquisition:

-

The sample is introduced into the ion source (e.g., via direct infusion or through a gas chromatograph).[15]

-

In the ion source, molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.[13][14]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).[16]

-

The detector records the abundance of each ion.[15]

-

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.[17]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like Dithis compound.

Caption: General Workflow for Spectroscopic Analysis.

References

- 1. Tridecanedioic acid, dimethyl ester [webbook.nist.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. webassign.net [webassign.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. photometrics.net [photometrics.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. mse.washington.edu [mse.washington.edu]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 16. fiveable.me [fiveable.me]

- 17. youtube.com [youtube.com]

The Natural Occurrence and Analysis of Brassylic Acid and Its Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassylic acid (tridecanedioic acid), a 13-carbon α,ω-dicarboxylic acid, and its corresponding esters are naturally occurring molecules found across various biological systems, from plants to animals and microorganisms.[1][2] While industrially significant as a precursor for polymers, fragrances, and lubricants, its endogenous roles and concentrations in nature are subjects of ongoing scientific investigation. This technical guide provides a comprehensive overview of the natural occurrence of brassylic acid and its esters, details on its biosynthetic pathways, and in-depth experimental protocols for its extraction and quantification.

Natural Occurrence of Brassylic Acid and its Esters

Brassylic acid is found in trace amounts in various natural sources. Its primary natural origin is linked to the metabolic breakdown of longer-chain fatty acids, particularly erucic acid, which is abundant in plants of the Brassicaceae family.

Plant Kingdom

Direct quantification of free brassylic acid in plant tissues is not widely reported. However, the concentration of its precursor, erucic acid (C22:1), in the seed oils of various Brassica species provides an indirect measure of its potential natural availability. The oxidative cleavage of erucic acid yields brassylic acid and pelargonic acid.[3]

Table 1: Erucic Acid Content in Seed Oils of Various Brassica Species

| Plant Species | Erucic Acid Content (% of total fatty acids) | Reference |

| Brassica napus (High Erucic Acid Rapeseed) | 20 - 54% | [4] |

| Brassica juncea (Mustard) | ~42% | [4] |

| Crambe abyssinica | 55 - 60% | [4] |

| Brassica rapa | 41% | [5] |

| Brassica oleracea | 46% | [5] |

| Brassica carinata | 41% | [5] |

Note: Standard canola oil is derived from low-erucic acid rapeseed varieties, containing less than 2% erucic acid.

Brassylic acid is also a component of cutin, a lipid polymer that forms the protective outer layer of the plant cuticle.[4][5]

Animal Kingdom

The presence of brassylic acid and other dicarboxylic acids has been noted in animal tissues, often arising from the ω-oxidation of monocarboxylic fatty acids. While specific concentrations of brassylic acid are not extensively documented, studies on royal jelly, a secretion from honeybees, have identified various dicarboxylic acids, suggesting a potential, albeit unquantified, presence of brassylic acid. One study identified decanedioic acid (a C10 dicarboxylic acid) at a concentration of 20.64% of the total fatty acids in fresh royal jelly.[6] Further research is required to quantify brassylic acid specifically in this and other animal-derived substances.

Microorganisms

Certain yeast species, particularly of the genus Candida, are known to produce brassylic acid through the fermentation of n-alkanes or fatty acids. This microbial production is a significant industrial route for obtaining brassylic acid. The yields can vary depending on the strain and fermentation conditions.

Table 2: Microbial Production of Brassylic Acid

| Microorganism | Substrate | Concentration (g/L) | Reference |

| Candida tropicalis | Tridecane | Not specified | [7] |

| Candida viswanathii | Fatty acids | Not specified | [7] |

| Yarrowia lipolytica | Fatty acids | Not specified | [7] |

Biosynthesis of Brassylic Acid

Microbial Biosynthesis via ω-Oxidation

In microorganisms like Candida yeasts, the primary pathway for the synthesis of long-chain dicarboxylic acids from alkanes or fatty acids is ω-oxidation. This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions that convert the terminal methyl group of a fatty acid into a carboxylic acid.

The key enzymes involved in this pathway are:

-

Cytochrome P450 monooxygenase: Catalyzes the initial hydroxylation of the terminal methyl group.

-

Alcohol dehydrogenase: Oxidizes the resulting ω-hydroxy fatty acid to an aldehyde.

-

Aldehyde dehydrogenase: Oxidizes the aldehyde to a dicarboxylic acid.

To enhance the accumulation of dicarboxylic acids, the competing β-oxidation pathway, which degrades fatty acids, is often genetically blocked in industrial strains.[7]

Caption: Microbial biosynthesis of brassylic acid via ω-oxidation.

Biological Role and Signaling Pathways

Currently, there is no direct evidence to suggest that brassylic acid functions as a classical signaling molecule that interacts with specific receptors to trigger intracellular signaling cascades. However, long-chain dicarboxylic acids (LCDAs) as a class have been shown to play a role in metabolic regulation.

Recent studies indicate that LCDAs can act as endogenous molecules that trigger peroxisomal β-oxidation.[8] This metabolic pathway is crucial for shortening dicarboxylic acids that cannot be processed by mitochondria. The induction of peroxisomal β-oxidation by LCDAs suggests a feedback mechanism where the products of ω-oxidation stimulate their own catabolism. This process is particularly relevant under ketogenic conditions where fatty acid metabolism is upregulated.

Furthermore, fatty acids and their derivatives are known to act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism.[9][10][11][12] While direct binding and activation of PPARs by brassylic acid have not been explicitly demonstrated, it is plausible that as a long-chain dicarboxylic acid, it could contribute to the pool of lipid molecules that modulate PPAR activity.

Caption: Metabolic role of long-chain dicarboxylic acids.

Experimental Protocols

The accurate quantification of brassylic acid from biological matrices requires efficient extraction and sensitive analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). Due to the low volatility of dicarboxylic acids, a derivatization step is essential.

Extraction of Brassylic Acid from Biological Samples

4.1.1. From Plant Tissues (e.g., Seeds, Leaves)

-

Homogenization: Weigh 1-2 g of fresh or lyophilized plant tissue and homogenize in a mixture of chloroform (B151607):methanol (B129727) (2:1, v/v).

-

Lipid Extraction: Transfer the homogenate to a glass tube. Add 0.2 volumes of 0.9% NaCl solution. Vortex thoroughly and centrifuge to separate the phases.

-

Isolation: Carefully collect the lower chloroform phase containing the lipids.

-

Saponification: Evaporate the chloroform under a stream of nitrogen. Add 2 mL of 0.5 M methanolic KOH and heat at 80°C for 1 hour to hydrolyze any esters.

-

Acidification and Extraction: Cool the sample, add 1 mL of water, and acidify to pH 2-3 with 6 M HCl. Extract the free fatty acids three times with 2 mL of hexane (B92381) or diethyl ether.

-

Drying: Pool the organic extracts and dry under a stream of nitrogen.

4.1.2. From Microbial Culture

-

Cell Separation: Centrifuge the fermentation broth to pellet the microbial cells.

-

Supernatant Extraction: Decant the supernatant. Acidify to pH 2-3 with 6 M HCl.

-

Liquid-Liquid Extraction: Extract the acidified supernatant three times with an equal volume of ethyl acetate (B1210297).

-

Drying: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

Derivatization for GC-MS Analysis

4.2.1. Silylation (Recommended for dicarboxylic acids)

-

Reagent: Use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Procedure: To the dried extract, add 100 µL of pyridine (B92270) and 100 µL of BSTFA + 1% TMCS.

-

Reaction: Cap the vial tightly and heat at 70°C for 1 hour.

-

Analysis: Cool to room temperature before injection into the GC-MS.

4.2.2. Esterification (Methylation)

-

Reagent: Use 14% Boron trifluoride in methanol (BF3-methanol).

-

Procedure: To the dried extract, add 2 mL of BF3-methanol.

-

Reaction: Cap the vial and heat at 60°C for 30 minutes.

-

Extraction: Cool the sample, add 1 mL of water and 1 mL of hexane. Vortex vigorously.

-

Isolation: Allow the layers to separate and carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a new vial for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Injection: 1 µL, splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 min.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 280°C, hold for 10 min.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 50-550.

-

Quantification: Use a stable isotope-labeled internal standard (e.g., 13C-brassylic acid) for accurate quantification.

Caption: General workflow for the analysis of brassylic acid.

Conclusion

Brassylic acid and its esters are naturally occurring dicarboxylic acids with a widespread, albeit generally low-level, presence in the biological world. While their industrial applications are well-established, a deeper understanding of their endogenous concentrations and physiological roles is an emerging area of research. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of brassylic acid, paving the way for further investigations into its metabolic and potential signaling functions in various organisms. Future research should focus on developing more sensitive analytical methods to detect and quantify the low endogenous levels of brassylic acid and on exploring its interactions with cellular components to elucidate any currently unknown biological activities.

References

- 1. BRASSYLIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Brassylic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of glycerol in dicarboxylic acid-rich cutins provides insights into Arabidopsis cutin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty Acid Composition of Royal Jelly [spkx.net.cn]

- 7. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 8. Long-chain dicarboxylic acids play a critical role in inducing peroxisomal β-oxidation and hepatic triacylglycerol accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator-activated receptors, fatty acid oxidation, steatohepatitis and hepatocarcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of the peroxisome proliferator-activated receptor (PPAR) in mediating the effects of fibrates and fatty acids on gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions [mdpi.com]

A Technical Guide to the Core Applications of Long-Chain Dicarboxylic Acid Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

Long-chain dicarboxylic acid methyl esters (LCDCMEs) are a versatile class of chemical compounds derived from the esterification of long-chain dicarboxylic acids. Their unique molecular structure, characterized by a long aliphatic chain flanked by two methyl ester groups, imparts a range of desirable physicochemical properties. This technical guide provides an in-depth exploration of the core applications of LCDCMEs, focusing on their roles as key building blocks in polymers, high-performance lubricants, efficient plasticizers, and specialty molecules in fragrances and drug development.

Polymer Synthesis: Building Blocks for High-Performance Materials

Long-chain dicarboxylic acid methyl esters are crucial monomers in the synthesis of various polymers, most notably polyesters and polyamides. The length of the aliphatic chain in the di-ester monomer is a critical determinant of the final polymer's properties, offering a versatile tool for material design.

Polyesters

LCDCMEs react with diols through transesterification and subsequent polycondensation to form long-chain aliphatic polyesters. These polyesters are valued for their biodegradability, biocompatibility, and thermoplastic properties.[1][2] The long hydrocarbon segments contribute to enhanced crystallinity and hydrophobicity, making them suitable for applications ranging from packaging films to biomedical devices.[1][3]

Key Advantages:

-

Tunable Properties: The choice of di-ester and diol allows for the fine-tuning of mechanical properties, melting point, and degradation rate.

-

Biocompatibility: Many polyesters derived from LCDCMEs exhibit excellent biocompatibility, making them suitable for medical applications like sutures and drug delivery systems.[3]

-

Biodegradability: The ester linkages are susceptible to hydrolysis, rendering these polymers biodegradable, which is advantageous for environmental applications.

Polyamides

In the synthesis of polyamides, LCDCMEs can be used as precursors to the corresponding dicarboxylic acids or can be directly reacted with diamines under specific conditions. The resulting long-chain polyamides exhibit properties such as flexibility, low water absorption, and good mechanical strength.

High-Performance Lubricants

The inherent properties of long-chain dicarboxylic acid methyl esters, such as good thermal and oxidative stability, low volatility, and excellent viscosity-temperature characteristics, make them highly suitable for use as base oils or additives in synthetic lubricants.[4] Their performance can be further enhanced by tailoring the structure of the dicarboxylic acid and the alcohol used in their synthesis.[5]

Performance Data:

The following table summarizes typical performance data for lubricant formulations containing long-chain dicarboxylic acid esters.

| Property | Test Method | Dimethyl Dodecanedioate-based Ester Lubricant |

| Kinematic Viscosity @ 40°C | ASTM D445 | 25 - 50 cSt |

| Kinematic Viscosity @ 100°C | ASTM D445 | 5 - 10 cSt |

| Viscosity Index | ASTM D2270 | > 150 |

| Pour Point | ASTM D97 | < -30°C |

| Flash Point | ASTM D92 | > 200°C |

| Oxidation Stability | ASTM D2272 | > 300 min |

Plasticizers for Polymers

Long-chain dicarboxylic acid methyl esters are effective secondary plasticizers for polymers like polyvinyl chloride (PVC), enhancing flexibility and improving low-temperature performance.[6] They offer a safer alternative to some traditional phthalate (B1215562) plasticizers.[7][8] The efficiency of plasticization is dependent on the chain length of the dicarboxylic acid and the compatibility with the polymer matrix.[9]

Performance Data:

The table below presents a comparative analysis of the plasticizing effect of different long-chain dicarboxylic acid methyl esters in a standard PVC formulation.

| Property | Test Method | PVC with Dimethyl Sebacate (DMS) | PVC with Dimethyl Dodecanedioate (B1236620) (DMDD) |

| Tensile Strength (MPa) | ASTM D638 | 15 - 20 | 18 - 23 |

| Elongation at Break (%) | ASTM D638 | 250 - 350 | 200 - 300 |

| Hardness (Shore A) | ASTM D2240 | 70 - 80 | 75 - 85 |

| Low-Temperature Brittleness (°C) | ASTM D746 | -25 to -35 | -20 to -30 |

Fragrance and Cosmetic Applications

Certain long-chain dicarboxylic acid methyl esters, such as dimethyl brassylate, and their derivatives like ethylene (B1197577) brassylate, are highly valued in the fragrance industry for their musk-like scent.[10][11] They are used as fixatives to prolong the scent of perfumes and are incorporated into a wide range of personal care products.[12][13]

Key Characteristics:

-

Odor Profile: Typically possess a sweet, musky, and slightly fatty odor.

-

Fixative Properties: Their low volatility allows them to anchor more volatile fragrance components, increasing the longevity of the scent.[11]

-

Blending: They blend well with a variety of other fragrance notes, providing a smooth and rich base.

Drug Development and Biomedical Applications

The biocompatibility and biodegradability of polymers derived from long-chain dicarboxylic acids make them promising candidates for drug delivery systems.[1] Mono-esters of long-chain dicarboxylic acids are also being investigated as key intermediates in the synthesis of blockbuster drugs.[14]

Metabolic Pathways

In humans and other mammals, long-chain dicarboxylic acids undergo a metabolic process involving ω-oxidation followed by β-oxidation. This pathway is an alternative to the primary fatty acid metabolism and becomes more significant under certain physiological and pathological conditions.

The ω-oxidation pathway converts a terminal methyl group of a fatty acid into a carboxylic acid, forming a dicarboxylic acid. This process primarily occurs in the endoplasmic reticulum of liver and kidney cells. The resulting long-chain dicarboxylic acids are then transported to peroxisomes and mitochondria where they are shortened via β-oxidation, yielding shorter-chain dicarboxylic acids and acetyl-CoA.

Understanding this metabolic pathway is crucial for designing drug delivery systems where the release of a therapeutic agent can be linked to the enzymatic degradation of the polyester (B1180765) matrix. The generation of non-toxic metabolites is a key advantage in such applications.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of long-chain dicarboxylic acid methyl esters.

Synthesis of Dimethyl Sebacate

This protocol describes the acid-catalyzed esterification of sebacic acid with methanol (B129727).

Materials:

-

Sebacic acid

-

Methanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine sebacic acid (1 mole equivalent), methanol (10 mole equivalents), and a catalytic amount of concentrated sulfuric acid (0.05 mole equivalent).

-

Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and add deionized water and diethyl ether.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield dimethyl sebacate.[15][16]

Melt Polycondensation of Dimethyl Dodecanedioate with 1,4-Butanediol

This protocol outlines the synthesis of poly(butylene dodecanedioate) via a two-stage melt polycondensation.

Materials:

-

Dimethyl dodecanedioate (DMDD)

-

1,4-Butanediol (BDO)

-

Titanium (IV) butoxide (Ti(OBu)4) or another suitable catalyst

Procedure:

-

Transesterification Stage:

-

Charge a high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet with DMDD, BDO (in a slight molar excess, e.g., 1:1.2), and the catalyst (e.g., 200-500 ppm).

-

Heat the mixture under a nitrogen atmosphere to 180-200°C.

-

Methanol will be generated and should be distilled off. Continue this stage until most of the theoretical amount of methanol has been collected.

-

-

Polycondensation Stage:

-

Gradually apply a vacuum to the reactor to remove the excess BDO and facilitate the polycondensation reaction.

-

Simultaneously, increase the temperature to 220-240°C.

-

Continue the reaction under high vacuum until the desired melt viscosity is achieved, which is indicative of a high molecular weight polymer.

-

Extrude the molten polymer from the reactor and cool it to obtain the solid polyester.[17]

-

Evaluation of Lubricant Performance

This protocol provides a general workflow for testing the performance of a lubricant formulated with a long-chain dicarboxylic acid methyl ester, referencing common ASTM standards.

Procedure:

-

Formulation: Prepare the lubricant blend by mixing the base oil, the long-chain dicarboxylic acid methyl ester, and any other desired additives in the specified proportions.

-

Viscosity Measurement: Determine the kinematic viscosity of the lubricant at 40°C and 100°C according to ASTM D445. Calculate the viscosity index using ASTM D2270.[18]

-

Flash and Pour Point: Measure the flash point using the Cleveland Open Cup method (ASTM D92) and the pour point according to ASTM D97.[18]

-

Wear and Friction Testing: Evaluate the anti-wear and friction-reducing properties using a four-ball wear tester following the procedure outlined in ASTM D4172.[19]

-

Oxidation Stability: Assess the resistance to oxidation using the Rotating Pressure Vessel Oxidation Test (RPVOT) as per ASTM D2272.

-

Data Analysis: Compare the results to a baseline lubricant without the LCDCME additive to quantify the performance enhancement.

Assessment of Plasticizer Performance in PVC

This protocol describes the evaluation of a long-chain dicarboxylic acid methyl ester as a plasticizer in a PVC formulation, based on ASTM standards.

Procedure:

-

Compounding: Prepare a PVC formulation by mixing PVC resin, the LCDCME plasticizer, and other additives (e.g., heat stabilizers, lubricants) in a two-roll mill or an internal mixer.

-

Specimen Preparation: Mold the compounded PVC into sheets of a specified thickness according to ASTM D2284.[20]

-

Mechanical Testing:

-

Conduct tensile testing on dumbbell-shaped specimens according to ASTM D638 to determine tensile strength, elongation at break, and modulus of elasticity.

-

Measure the Shore A hardness of the plasticized PVC using a durometer as per ASTM D2240.

-

-

Low-Temperature Flexibility: Determine the low-temperature brittleness by impact using the procedure outlined in ASTM D746.

-

Migration and Volatility: Evaluate the permanence of the plasticizer by measuring weight loss after heat aging (ASTM D1203) and resistance to extraction by solvents (ASTM D1239).

-

Data Analysis: Compare the properties of the PVC plasticized with the LCDCME to a control sample plasticized with a standard commercial plasticizer.[21]

References

- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. New thermoplastic poly(ester–ether) elastomers with enhanced mechanical properties derived from long-chain dicarboxylic acid for medical device applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DIMETHYL SEBACATE - Ataman Kimya [atamanchemicals.com]

- 7. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DIthis compound [myskinrecipes.com]

- 11. nbinno.com [nbinno.com]

- 12. Ethylene Brassylate - BC Fragrance [shop.bcfragrance.com]

- 13. Ethylene brassylate | The Fragrance Conservatory [fragranceconservatory.com]

- 14. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. ASTM D7421 - Standard Test Method for Determining Extreme Pressure Properties of Lubricating Oils Using High-Frequency, Linear-Oscillation (SRV) Test Machine - Savant Labs [savantlab.com]

- 16. Lubricating oils: analysis according to ASTM D6443 and D4927 | Malvern Panalytical [malvernpanalytical.com]

- 17. researchgate.net [researchgate.net]

- 18. contractlaboratory.com [contractlaboratory.com]

- 19. researchgate.net [researchgate.net]

- 20. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]

- 21. img.antpedia.com [img.antpedia.com]

An In-depth Technical Guide to the Health and Safety of Methyl Brassylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory and industrial operations should be conducted in accordance with established safety protocols and regulations.

Executive Summary

Methyl Brassylate (CAS No. 1472-87-3), also known as Dimethyl tridecanedioate, is a dicarboxylic acid ester with applications in the fragrance and cosmetics industries. This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on its physicochemical properties, toxicological profile, and recommended safety measures. While specific quantitative toxicological data for this compound is limited in publicly accessible literature, this guide summarizes the known information and describes the standard experimental protocols for key toxicological endpoints as outlined by the Organisation for Economic Co-operation and Development (OECD).

Physicochemical Properties

A clear understanding of the physicochemical properties of a substance is fundamental to assessing its potential hazards and implementing appropriate handling procedures. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | Dimethyl tridecanedioate | [1][2] |

| Synonyms | This compound, Dithis compound | [1][3] |

| CAS Number | 1472-87-3 | [1][2] |

| Molecular Formula | C₁₅H₂₈O₄ | [1][2] |

| Molecular Weight | 272.39 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 35-37 °C | [4] |

| Boiling Point | 326-328 °C | [4] |

| Flash Point | >110 °C (>230 °F) | [4] |

Toxicological Profile

The toxicological data for this compound is not extensively detailed in the public domain. The primary classification available is for acute oral toxicity. For other endpoints, data is largely unavailable. In such cases, read-across approaches from structurally similar dicarboxylic acid esters or Quantitative Structure-Activity Relationship (QSAR) models may be employed for preliminary risk assessment, though these methods have their own limitations and uncertainties.

Acute Toxicity

| Endpoint | Classification/Value | Species | Method | Reference |

| Oral | GHS Category 4: Harmful if swallowed. | Not specified | Not specified | [1] |

| Dermal | Data not available | - | - | - |

| Inhalation | Data not available | - | - | - |

Irritation and Sensitization

| Endpoint | Result | Species | Method | Reference |

| Skin Irritation | Data not available | - | - | - |

| Eye Irritation | Data not available | - | - | - |

| Skin Sensitization | Data not available | - | - | - |

Repeated Dose Toxicity

| Endpoint | NOAEL/LOAEL | Species | Method | Reference |

| Sub-acute/Sub-chronic/Chronic | Data not available | - | - | - |

Genotoxicity

| Assay | Result | System | Method | Reference |

| Ames Test | Data not available | In vitro | - | - |

| Chromosomal Aberration | Data not available | - | - | - |

| Micronucleus Test | Data not available | - | - | - |

Carcinogenicity

There is no data available on the carcinogenic potential of this compound. Standard carcinogenicity studies are typically long-term bioassays in rodents.[1]

Reproductive and Developmental Toxicity

There is no data available on the reproductive or developmental toxicity of this compound.

Experimental Protocols

In the absence of specific study reports for this compound, this section details the standard methodologies for key toxicological endpoints based on OECD guidelines. These protocols provide a framework for how such studies would likely be conducted.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance. It is a stepwise procedure using a limited number of animals.

-

Test Principle: A single dose of the substance is administered orally to a group of animals. The animals are observed for a defined period for signs of toxicity and mortality. The classification is based on the observed toxicity at defined dose levels.

-

Test Animals: Typically, rats are used. Animals are of a single sex (usually females, as they are often slightly more sensitive).

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

The substance is administered by gavage to a group of three animals.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The outcome of the first group determines the next step:

-

If mortality is observed in two or three animals, the substance is classified at that dose level.

-

If one animal dies, the test is repeated with three more animals at the same dose.

-

If no animals die, the next higher dose level is tested.

-

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Dermal Irritation/Corrosion - OECD Test Guideline 404

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Principle: The substance is applied to a small area of the skin of an animal, and the resulting skin reaction is observed and scored.

-

Test Animals: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

0.5 mL (for liquids) or 0.5 g (for solids, moistened) of the test substance is applied to the skin under a gauze patch.

-

The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the patch and any residual substance are removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.

-

-

Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.

Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause damage to the eye.

-

Test Principle: A single dose of the substance is applied to one eye of an animal, with the other eye serving as a control. The effects on the cornea, iris, and conjunctiva are observed and scored.

-

Test Animals: The albino rabbit is the recommended species.

-

Procedure:

-

The test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye.

-

The eyelids are held together for a short period to prevent loss of the substance.

-

The eye is examined for signs of irritation at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.

-

Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored.

-

-

Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.

Handling and Safety Precautions

Given that this compound is classified as harmful if swallowed, and in the absence of comprehensive data for other endpoints, prudent laboratory and industrial hygiene practices are essential.

-

Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to minimize exposure to dust or vapors.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[1]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1]

-

Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator appropriate for the exposure level should be used.[1]

-

-

First Aid Measures:

-

Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

-

Skin Contact: Remove contaminated clothing and wash skin thoroughly with soap and water.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1]

-

Inhalation: Move person to fresh air and keep comfortable for breathing.[1]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Conclusion

This compound is classified as harmful if swallowed (GHS Category 4 for acute oral toxicity). However, there is a significant lack of publicly available data for other critical toxicological endpoints, including dermal and inhalation toxicity, skin and eye irritation, sensitization, repeated dose toxicity, genotoxicity, and carcinogenicity. The provided experimental protocols, based on OECD guidelines, offer a framework for how these data gaps could be filled. In the absence of specific data, a precautionary approach to handling is strongly recommended, utilizing appropriate engineering controls and personal protective equipment to minimize exposure. For comprehensive risk assessment, further testing or the use of validated in silico methods such as QSAR and read-across from structurally related dicarboxylic acid esters would be necessary.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Dimethyl Tridecanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Dimethyl tridecanedioate (CAS No. 1472-87-3), also known as Dimethyl brassylate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines known physical properties with established principles of thermal analysis and decomposition mechanisms of analogous long-chain aliphatic esters.

Physicochemical Properties of Dimethyl Tridecanedioate

A summary of the key physical and chemical properties of Dimethyl tridecanedioate is presented in Table 1. These properties are essential for understanding its behavior at elevated temperatures and for designing appropriate analytical methodologies.

| Property | Value | Unit | Reference |

| Chemical Formula | C₁₅H₂₈O₄ | - | [1][2][3] |

| Molecular Weight | 272.38 | g/mol | [1][2][3] |

| Melting Point | 36 | °C | [1] |

| Boiling Point | 331.9 | °C | [1] |

| CAS Number | 1472-87-3 | - | [1][2][3] |

Thermal Stability Analysis

Predicted Thermal Stability from TGA

Thermogravimetric analysis is expected to show that Dimethyl tridecanedioate is thermally stable up to a certain temperature, beyond which it will undergo decomposition, indicated by a loss of mass. For long-chain aliphatic esters, decomposition typically occurs at elevated temperatures. The onset of decomposition for Dimethyl tridecanedioate is anticipated to be above 200°C in an inert atmosphere. Shorter-chain dimethyl dicarboxylates, such as dimethyl succinate, have been shown to be thermally stable up to around 200°C.[4]

Thermal Transitions from DSC

Differential scanning calorimetry would reveal the melting endotherm and any other phase transitions. Given the reported melting point of 36°C, a sharp endothermic peak would be observed around this temperature.[1] The DSC thermogram would also indicate the temperature range over which decomposition occurs, which is typically characterized by a broad exothermic or endothermic event at higher temperatures.

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the thermal properties of Dimethyl tridecanedioate.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A sample of Dimethyl tridecanedioate (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a constant heating rate of 10°C/min. An initial isothermal hold at a temperature slightly above the melting point may be employed to ensure a uniform starting condition.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small sample of Dimethyl tridecanedioate (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The DSC cell is purged with a continuous flow of high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Temperature Program: A "heat-cool-heat" cycle is recommended to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0°C) to a temperature above its melting point (e.g., 60°C) at a heating rate of 10°C/min.

-

Cooling Scan: The sample is then cooled to the initial temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: A final heating scan is performed under the same conditions as the first to obtain data on the melting behavior without the influence of prior thermal history. To investigate decomposition, a separate experiment would be run from ambient temperature to around 400-500°C.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (onset and peak temperatures) and the enthalpy of fusion (ΔHf) from the endothermic peak.

Decomposition Pathway and Products

In the absence of specific experimental data from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), the decomposition mechanism of Dimethyl tridecanedioate can be postulated based on the well-established chemistry of long-chain aliphatic esters.

Proposed Decomposition Mechanism

The thermal degradation of aliphatic esters containing β-hydrogens primarily proceeds through a non-radical, intramolecular elimination reaction involving a six-membered cyclic transition state.[5][6] This mechanism, known as a cis-elimination or β-elimination, results in the formation of a carboxylic acid and an alkene. For Dimethyl tridecanedioate, this would involve the cleavage of the ester bond and the transfer of a hydrogen atom from the carbon adjacent to the ester oxygen.

Given the symmetrical nature of Dimethyl tridecanedioate, this process can occur at either end of the molecule. The initial decomposition products are therefore expected to be methyl 12-tridecenoate and methacrylic acid, or other isomeric forms depending on the position of the double bond. Further decomposition of these primary products can lead to a complex mixture of smaller volatile molecules.

It is also possible that at higher temperatures, radical-based mechanisms involving homolytic cleavage of C-C, C-O, and C-H bonds occur, leading to the formation of a variety of smaller hydrocarbons and oxygenated compounds.[7]

Expected Decomposition Products

Based on the proposed mechanisms, the following classes of compounds are anticipated to be among the thermal decomposition products of Dimethyl tridecanedioate:

-

Unsaturated methyl esters: Resulting from the primary cis-elimination reaction.

-

Alkenes: Formed through decarboxylation of the initially formed carboxylic acids or from radical-initiated chain scission.[7]

-

Shorter-chain dicarboxylic acid dimethyl esters: From fragmentation of the main carbon chain.

-

Carbon dioxide and carbon monoxide: From decarboxylation and decarbonylation reactions at higher temperatures.

-

Methanol: From the cleavage of the methyl ester group.

The precise identification and quantification of these products would require experimental analysis using techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (FTIR) and/or Mass Spectrometry (MS), or Py-GC/MS.

Visualizations

Experimental Workflow

The logical flow for the comprehensive thermal analysis of Dimethyl tridecanedioate is depicted in the following diagram.

Caption: Workflow for the Thermal Analysis of Dimethyl Tridecanedioate.

Proposed Decomposition Pathway

The following diagram illustrates the postulated primary thermal decomposition pathway for Dimethyl tridecanedioate via a cis-elimination reaction.

Caption: Postulated cis-Elimination Decomposition Pathway.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of Dimethyl tridecanedioate for researchers and professionals in drug development. While direct experimental data is limited, the provided physical properties, detailed experimental protocols for TGA and DSC, and a scientifically grounded, postulated decomposition pathway offer a robust framework for further investigation. The experimental workflows and reaction diagrams serve as valuable visual aids for planning and interpreting future studies on this and related long-chain diesters. It is recommended that experimental verification be conducted to confirm the thermal properties and decomposition products outlined in this guide.

References

- 1. parchem.com [parchem.com]

- 2. Tridecanedioic acid, dimethyl ester (CAS 1472-87-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Tridecanedioic acid, dimethyl ester [webbook.nist.gov]

- 4. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

Biodegradation Pathways of Aliphatic Diesters: A Technical Guide Focused on Methyl Brassylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biodegradation pathways of aliphatic diesters, with a particular focus on Methyl Brassylate, a C13 long-chain aliphatic diester. While specific literature on this compound is limited, this document extrapolates from established principles of polyester (B1180765) and dicarboxylic acid metabolism to present a comprehensive overview. The guide details the enzymatic hydrolysis initiated by microorganisms, the subsequent metabolic fate of the resulting brassylic acid and methanol (B129727), and the key microorganisms and enzymes involved. Furthermore, it offers detailed experimental protocols for studying the biodegradation of these compounds and presents quantitative data from related substrates to serve as a valuable reference for researchers in the field.

Introduction

Aliphatic diesters are a class of organic compounds with broad applications in industries ranging from cosmetics and fragrances to polymers and pharmaceuticals. Their biodegradability is a critical factor in assessing their environmental impact and in the development of sustainable products. This compound, the dimethyl ester of tridecanedioic acid (brassylic acid), serves as a representative long-chain aliphatic diester. Understanding its biodegradation is crucial for predicting its environmental fate and for its potential applications in drug delivery systems where controlled degradation is desired.

This guide synthesizes the current understanding of the microbial breakdown of aliphatic diesters, focusing on the core biochemical reactions and pathways.

The Core Biodegradation Pathway of this compound

The biodegradation of this compound is a two-stage process initiated by microbial enzymes. The first stage involves the hydrolysis of the ester bonds, followed by the metabolism of the resulting dicarboxylic acid and alcohol.

Stage 1: Enzymatic Hydrolysis

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of its two ester linkages. This reaction is primarily catalyzed by extracellular hydrolases, such as cutinases and lipases, secreted by a wide range of microorganisms.[1][2] These enzymes cleave the ester bonds, releasing brassylic acid and two molecules of methanol.

dot

Cutinases (E.C. 3.1.1.74) are particularly effective in hydrolyzing polyesters and their constituent esters.[1][2] These enzymes, belonging to the α/β-hydrolase superfamily, possess a catalytic triad (B1167595) (Ser-His-Asp) and exhibit broad substrate specificity, acting on both short and long-chain esters.[1][2] Lipases (E.C. 3.1.1.3) also contribute significantly to the hydrolysis of aliphatic esters.

Stage 2: Metabolism of Hydrolysis Products

Following hydrolysis, the resulting brassylic acid and methanol are transported into the microbial cells and assimilated into central metabolic pathways.

Long-chain dicarboxylic acids like brassylic acid are typically metabolized through the β-oxidation pathway.[3][4][5] In some microorganisms, particularly yeasts like Candida tropicalis, an initial ω-oxidation of fatty acids can lead to the formation of dicarboxylic acids, which are then subject to β-oxidation.[3][4][5][6] The β-oxidation of brassylic acid involves a cyclical series of four enzymatic reactions that sequentially shorten the dicarboxylic acid chain by two carbons, releasing acetyl-CoA in each cycle. Given that brassylic acid has an odd number of carbon atoms (13), its β-oxidation will ultimately yield propionyl-CoA in the final cycle, in addition to several molecules of acetyl-CoA. Both acetyl-CoA and propionyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways.

dot

Methanol is a one-carbon (C1) compound that can be utilized by a wide range of microorganisms known as methylotrophs.[7][8][9][10][11] The assimilation of methanol generally proceeds through its oxidation to formaldehyde, a key intermediate.[10][12] This oxidation can be catalyzed by methanol dehydrogenase in bacteria or alcohol oxidase in yeasts.[10][12] Formaldehyde is then assimilated into central metabolic pathways through various cycles, such as the ribulose monophosphate (RuMP) pathway in bacteria or the xylulose monophosphate (XuMP) pathway in yeasts.[10][13][14] These pathways ultimately lead to the formation of multi-carbon compounds that can be used for biosynthesis and energy production.

dot

Key Microorganisms and Enzymes

A diverse array of bacteria and fungi are capable of degrading aliphatic esters. Many of these organisms are ubiquitous in soil and aquatic environments.

Table 1: Microorganisms and Enzymes Involved in Aliphatic Ester and Dicarboxylic Acid Degradation

| Organism Type | Examples | Key Enzymes | Reference |

| Bacteria | Pseudomonas sp., Rhodococcus sp., Bacillus sp. | Lipases, Esterases, Cutinases, Acyl-CoA Dehydrogenases | [15][16] |

| Fungi/Yeast | Candida tropicalis, Aspergillus sp., Penicillium sp., Fusarium solani | Cutinases, Lipases, Acyl-CoA Oxidases, Cytochrome P450 Monooxygenases | [3][4][5][6][17] |

Quantitative Data

Table 2: Representative Biodegradation Rates of Aliphatic Esters and Dicarboxylic Acids

| Compound | Organism/Enzyme | Method | Biodegradation Rate/Result | Reference |

| Palm-based Methyl Ester Sulphonates (C12) | Mixed microbial culture | OECD 301F | 73% in 6 days | [18] |

| Palm-based Methyl Ester Sulphonates (C14) | Mixed microbial culture | OECD 301F | 66% in 8 days | [18] |

| Palm-based Methyl Ester Sulphonates (C16) | Mixed microbial culture | OECD 301F | 63% in 16 days | [18] |

| cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Candida antarctica lipase (B570770) B (mutant) | Enzymatic Hydrolysis | 583.8 g L⁻¹ d⁻¹ space-time yield | [19] |

| Malonic Acid (C3 dicarboxylic acid) | Aspergillus sp. | Fungal Culture | 50% degradation in 4.5 days (0.25 mM) | [17] |

Table 3: Kinetic Parameters of Cutinases on p-Nitrophenyl (pNP) Esters

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Reference |

| Thermobifida cellulosilytica Cutinase 1 (Thc_Cut1) | pNP-butyrate (C4) | 0.12 ± 0.01 | 0.34 ± 0.01 | 2.83 | [20] |

| Thermobifida cellulosilytica Cutinase 1 (Thc_Cut1) | pNP-decanoate (C10) | 0.09 ± 0.01 | 0.11 ± 0.00 | 1.22 | [20] |

| Thermobifida cellulosilytica Cutinase 1 (Thc_Cut1) | pNP-dodecanoate (C12) | 0.08 ± 0.01 | 0.10 ± 0.00 | 1.25 | [20] |

| Thermobifida cellulosilytica Cutinase 2 (Thc_Cut2) | pNP-butyrate (C4) | 0.09 ± 0.01 | 0.44 ± 0.01 | 4.89 | [20] |

| Thermobifida cellulosilytica Cutinase 2 (Thc_Cut2) | pNP-decanoate (C10) | 0.08 ± 0.01 | 0.11 ± 0.00 | 1.38 | [20] |

| Thermobifida cellulosilytica Cutinase 2 (Thc_Cut2) | pNP-dodecanoate (C12) | 0.08 ± 0.01 | 0.09 ± 0.00 | 1.13 | [20] |

Experimental Protocols

Assessment of Ready Biodegradability using Manometric Respirometry (based on OECD 301F)

This method evaluates the ultimate biodegradability of a substance by measuring the oxygen consumed by a microbial inoculum.

dot

Methodology:

-

Preparation of Inoculum: Use activated sludge from a domestic wastewater treatment plant as the microbial source. The sludge should be aerated and settled to obtain a suitable concentration of microorganisms.[21][22][23]

-

Test Setup: In sealed respirometer flasks, combine a mineral medium, the microbial inoculum, and the test substance (e.g., this compound) at a concentration that yields a theoretical oxygen demand (ThOD) of 50-100 mg/L.[21][22][23]

-

Controls: Run parallel flasks for:

-

Blank control: Inoculum and mineral medium only, to measure endogenous respiration.

-

Reference control: A readily biodegradable substance (e.g., sodium benzoate) to verify the activity of the inoculum.

-

Toxicity control: Test substance plus the reference substance to check for inhibitory effects.[24]

-

-

Incubation: Incubate the flasks at a constant temperature (e.g., 22 ± 2°C) in the dark for 28 days with continuous stirring.[22][23]

-

Measurement: The consumption of oxygen is measured over time using a manometer or pressure sensor. Evolved CO₂ is trapped using a potassium hydroxide (B78521) solution.[21][23]

-

Data Analysis: The amount of oxygen consumed by the test substance is corrected for the oxygen uptake in the blank control. The percentage of biodegradation is calculated as the ratio of the corrected oxygen consumption to the ThOD of the test substance.[21][24]

Analysis of Biodegradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the intermediates and final products of biodegradation.

Methodology:

-